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Cat. No.: B10862078 Get Quote

Introduction
CVN636 is a highly potent and selective allosteric agonist for the metabotropic glutamate

receptor 7 (mGluR7), a Class C G-protein-coupled receptor (GPCR).[1][2][3] mGluR7 receptors

are predominantly located at presynaptic terminals in the central nervous system (CNS) and

function as autoreceptors or heteroreceptors to modulate neurotransmitter release.[1]

Activation of mGluR7 by agonists like CVN636 initiates a Gαi/o-protein-mediated signaling

cascade that typically leads to the inhibition of adenylyl cyclase and the modulation of ion

channel activity.[1]

A key downstream effect of mGluR7 activation is the inhibition of voltage-gated calcium

channels (VGCCs), particularly N-type and P/Q-type channels, which are crucial for initiating

synaptic vesicle fusion and neurotransmitter release.[2][4][5] This makes patch-clamp

electrophysiology an essential technique for characterizing the functional consequences of

CVN636 activity on neuronal excitability and synaptic transmission.

These application notes provide a detailed protocol for investigating the effects of CVN636 on

P/Q-type calcium channels using whole-cell patch-clamp electrophysiology.

Quantitative Data
Pharmacological Properties of CVN636
The following table summarizes the known in vitro pharmacological data for CVN636.
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Property Value Species Assay Reference

Target mGluR7 - - [1]

Mechanism of

Action
Allosteric Agonist - - [1]

EC50 7 nM Human
cAMP Functional

Assay
[1]

EC50 2 nM Mouse
cAMP Functional

Assay
[1]

Selectivity

No activity

observed at

other mGluRs (1,

2, 3, 5, 6, 8) up

to 10 µM

- Various [1]

Representative Patch-Clamp Electrophysiology Data
The following table presents representative data illustrating the expected inhibitory effect of

CVN636 on P/Q-type calcium channel currents in cultured neurons. This data is intended as an

example for comparison.

CVN636
Concentration

Peak Ba2+ Current
(pA)

% Inhibition (Mean
± SEM)

n

Vehicle Control -850 ± 45 0% 8

1 nM -731 ± 38 14% 8

10 nM -468 ± 25 45% 8

100 nM -187 ± 15 78% 8

1 µM -128 ± 11 85% 8

Data represents peak inward currents carried by Ba2+ in response to a voltage step to 0 mV

from a holding potential of -80 mV.
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Signaling Pathway and Experimental Workflow
CVN636-Mediated Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by CVN636 binding to

mGluR7, leading to the inhibition of a presynaptic P/Q-type voltage-gated calcium channel.
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Caption: CVN636 signaling pathway leading to Ca²⁺ channel inhibition.

Experimental Workflow Diagram
The following diagram outlines the major steps for a whole-cell patch-clamp experiment to

assess the impact of CVN636.
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1. Cell Preparation
(e.g., Culture cerebellar granule neurons

or transfect HEK293 cells with
mGluR7 and P/Q-type channel subunits)

2. Prepare Solutions
(External / Internal)

3. Pull & Fill Pipette
(Resistance: 3-5 MΩ)

4. Obtain Whole-Cell Configuration
(Giga-ohm seal, then rupture membrane)

5. Record Baseline Current
(Apply voltage steps to elicit Ca²⁺ currents)

6. Apply CVN636
(Perfusion of test concentration)

7. Record Drug-Effect Current
(Apply same voltage steps)

8. Washout
(Perfuse with control external solution)

9. Record Washout Current

10. Data Analysis
(Measure peak current inhibition,
construct dose-response curve)

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp analysis of CVN636.
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Experimental Protocols
Objective
To measure the inhibitory effect of CVN636 on P/Q-type voltage-gated calcium channels

expressed in primary neurons or a heterologous expression system using the whole-cell patch-

clamp technique.

Materials and Reagents
Cells: Primary cultured neurons (e.g., rat cerebellar granule cells) known to express mGluR7

and P/Q-type channels, OR a cell line (e.g., HEK293) transiently co-transfected with cDNAs

for mGluR7 and the requisite P/Q-type channel subunits (α1A, β, and α2δ).

CVN636 Stock Solution: 10 mM in DMSO, stored at -20°C.

External (Bath) Solution (in mM): 120 Sodium Acetate, 20 BaCl₂, 10 HEPES, 10

Tetraethylammonium (TEA) Acetate, 10 Glucose, 0.0003 Tetrodotoxin (TTX), 0.001 MK-801.

Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~330 mOsm with sodium acetate.[2]

Note: BaCl₂ is used instead of CaCl₂ to increase current amplitude and reduce calcium-

dependent inactivation. TTX is included to block voltage-gated sodium channels. TEA and

MK-801 block potassium and NMDA channels, respectively.

Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP.

Adjust pH to 7.3 with CsOH. Adjust osmolarity to ~310 mOsm.

Note: Cesium (Cs⁺) is used as the primary cation to block potassium channels from the

inside.

Equipment
Inverted microscope with DIC optics

Patch-clamp amplifier (e.g., Axopatch 200B)

Digitizer (e.g., Digidata 1550)

Micromanipulator
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Perfusion system for solution exchange

Borosilicate glass capillaries

Pipette puller

Data acquisition and analysis software (e.g., pCLAMP)

Experimental Procedure
Cell Preparation:

Plate cultured neurons or transfected HEK293 cells onto glass coverslips 24-48 hours

before the experiment.

Place a coverslip into the recording chamber on the microscope stage and begin

continuous perfusion with the external solution (~2 mL/min).

Pipette Preparation:

Pull recording pipettes from borosilicate glass capillaries. When filled with internal solution,

the pipette resistance should be between 3-5 MΩ.

Fill the pipette with filtered internal solution and mount it on the micromanipulator.

Obtaining a Whole-Cell Recording:

Approach a healthy-looking cell with the recording pipette while applying slight positive

pressure.

Gently press the pipette against the cell membrane and release the positive pressure to

form a high-resistance ( >1 GΩ) seal.

Once a stable giga-ohm seal is formed, apply a brief pulse of gentle suction to rupture the

membrane patch, establishing the whole-cell configuration.

Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

Recording Protocol:
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Set the amplifier to voltage-clamp mode.

Hold the cell at a membrane potential of -80 mV.

To elicit P/Q-type currents, apply a 100 ms depolarizing voltage step to 0 mV. Repeat this

step every 15 seconds.

Record stable baseline currents for at least 3 minutes in the control external solution.

Switch the perfusion to an external solution containing the desired concentration of

CVN636. Prepare fresh dilutions from the stock solution for each experiment.

Continue recording using the same voltage-step protocol until the inhibitory effect of

CVN636 reaches a steady state (typically 3-5 minutes).

To test for reversibility, switch the perfusion back to the control external solution and record

for an additional 5-10 minutes (washout).

Repeat for multiple concentrations to construct a dose-response curve.

Data Analysis
Measure the peak inward current amplitude for each voltage step before, during, and after

CVN636 application.

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition

= (1 - (I_CVN636 / I_Baseline)) * 100

Plot the % Inhibition against the logarithm of the CVN636 concentration.

Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value for CVN636
on P/Q-type channel currents.

Disclaimer: This document is intended as a guide and may require optimization for specific

experimental conditions and cell types.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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